molecular formula C19H20N2OS2 B10862539 3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10862539
M. Wt: 356.5 g/mol
InChI Key: RXNZNVVGQKBILZ-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, including the formation of the core ring structure and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the core ring structure through cyclization reactions.

    Functional Group Introduction: Introduction of the methylphenyl and methylsulfanyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert certain functional groups to their corresponding reduced forms.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-2-(methylsulfanyl)-4H-pyrimidin-4-one: A simpler analog with a similar core structure.

    2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one: Lacks the methylphenyl group but retains the core structure.

Uniqueness

The uniqueness of 3-(4-methylphenyl)-2-(methylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and ring structure. This combination imparts unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

4-(4-methylphenyl)-5-methylsulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C19H20N2OS2/c1-12-8-10-13(11-9-12)21-18(22)16-14-6-4-3-5-7-15(14)24-17(16)20-19(21)23-2/h8-11H,3-7H2,1-2H3

InChI Key

RXNZNVVGQKBILZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SC)SC4=C3CCCCC4

Origin of Product

United States

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